molecular formula C23H21N5OS2 B10943534 (2E)-2-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-N-phenylhydrazinecarbothioamide

(2E)-2-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-N-phenylhydrazinecarbothioamide

Cat. No.: B10943534
M. Wt: 447.6 g/mol
InChI Key: MXKPRWUUTPBDAL-ZVHZXABRSA-N
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Description

2-((E)-1-{3-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a hydrazinecarbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{3-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4-METHOXYBENZALDEHYDE with N-PHENYLHYDRAZINECARBOTHIOAMIDE under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-((E)-1-{3-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

2-((E)-1-{3-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((E)-1-{3-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The compound may also inhibit enzymes or disrupt cellular processes by interacting with specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-BENZIMIDAZOL-2-YLSULFANYL)-N’-[(E)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]ACETOHYDRAZIDE
  • 3-[(1H-BENZIMIDAZOL-2-YLSULFANYL)(ARYL)METHYL]-4-HYDROXYCOUMARIN DERIVATIVES

Uniqueness

2-((E)-1-{3-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a benzimidazole moiety with a hydrazinecarbothioamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H21N5OS2

Molecular Weight

447.6 g/mol

IUPAC Name

1-[(E)-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C23H21N5OS2/c1-29-21-12-11-16(14-24-28-22(30)25-18-7-3-2-4-8-18)13-17(21)15-31-23-26-19-9-5-6-10-20(19)27-23/h2-14H,15H2,1H3,(H,26,27)(H2,25,28,30)/b24-14+

InChI Key

MXKPRWUUTPBDAL-ZVHZXABRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2)CSC3=NC4=CC=CC=C4N3

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=S)NC2=CC=CC=C2)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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